molecular formula C8H3ClF3N B1307965 2-Chloro-3-(trifluoromethyl)benzonitrile CAS No. 62584-32-1

2-Chloro-3-(trifluoromethyl)benzonitrile

Cat. No.: B1307965
CAS No.: 62584-32-1
M. Wt: 205.56 g/mol
InChI Key: GANPUEIPQFDYQA-UHFFFAOYSA-N
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Description

2-Chloro-3-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H3ClF3N. It has a molecular weight of 205.57 . This compound is typically stored at room temperature and is available in solid form .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in various studies . For instance, one study reported the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, which is used as a chemical intermediate for the synthesis of several crop-protection products . Another study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C8H3ClF3N/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3H . The compound has a topological polar surface area of 23.8 Ų and a complexity of 229 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 205.56 g/mol . It has a boiling point of 38-41°C . The compound has a density of 1.481 g/mL at 25°C .

Scientific Research Applications

Process Development and Safety

2-Chloro-3-(trifluoromethyl)benzonitrile is involved in the scale-up of new processes, specifically through a Sandmeyer reaction of 2-Chloro-5-trifluoromethylaniline with copper cyanide/sodium cyanide. This process improvement not only provides a better working environment but also enhances productivity due to a shorter reaction time. A safety evaluation of this process highlighted its viability for industrial-scale production (Nielsen et al., 2004).

Catalytic Applications in Chemical Synthesis

The compound is used in catalytic processes for chemical synthesis. For instance, methyltrioxorhenium was used as a catalyst for the electrophilic trifluoromethylation of various aromatic and heteroaromatic compounds, demonstrating the compound's role in facilitating chemical reactions and its potential for generating a variety of chemical products (Mejía & Togni, 2012).

Application in Dermatological Treatments

A derivative of this compound, namely 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile (PF-998425), was synthesized and identified as a nonsteroidal androgen receptor antagonist. It exhibited potential for sebum control and the treatment of androgenetic alopecia, highlighting its relevance in dermatological applications. Its rapid metabolism reduces the risk of systemic side effects, and it tested negative for phototoxicity, validating the rationale that reduction of conjugation might reduce potential phototoxicity (Li et al., 2008).

Industrial and Analytical Chemistry

This compound is involved in various industrial and analytical chemistry applications. For example, its iodination via C–H lithiation was explored under continuous flow conditions, revealing insights into the reaction mechanism and product formation. This research underscores the compound's role in facilitating industrial-scale chemical reactions (Dunn et al., 2018).

Catalytic Reduction of Dioxygen

The compound was investigated as part of Co(III) corroles, which were found to be efficient catalysts for the catalytic reduction of dioxygen. This application is crucial in understanding the redox properties of such compounds and their potential uses in various chemical reactions (Kadish et al., 2008).

Safety and Hazards

2-Chloro-3-(trifluoromethyl)benzonitrile is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound include H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), and H319 (causes serious eye irritation) .

Biochemical Analysis

Biochemical Properties

2-Chloro-3-(trifluoromethyl)benzonitrile plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the liver . The compound’s interaction with cytochrome P450 can lead to the inhibition of its enzymatic activity, affecting the metabolism of other compounds. Additionally, this compound has been shown to bind to certain proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme . This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its catalytic function. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins . These interactions can lead to the upregulation or downregulation of specific genes, affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its gradual breakdown. In in vitro studies, the effects of this compound on cellular function have been observed to change over time, with initial acute effects followed by more chronic alterations in cellular behavior . In in vivo studies, long-term exposure to the compound has been associated with changes in tissue structure and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects, with no significant changes in animal behavior or physiology . At higher doses, this compound can induce toxic effects, including liver damage, kidney dysfunction, and alterations in blood chemistry . Threshold effects have been observed, with specific dosages required to elicit significant biochemical and physiological changes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and cofactors, affecting overall metabolic flux and the levels of specific metabolites . The compound’s metabolism can also influence the activity of other metabolic pathways, leading to changes in cellular energy production and utilization .

Properties

IUPAC Name

2-chloro-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3N/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANPUEIPQFDYQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394107
Record name 2-Chloro-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62584-32-1
Record name 2-Chloro-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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